![molecular formula C16H15NO5 B14285656 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane CAS No. 143786-35-0](/img/structure/B14285656.png)
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane typically involves the condensation of appropriate phenolic and nitroaromatic precursors. One common method includes the reaction of 4-nitrophenol with 4-bromophenyl dioxolane under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dichloromethane or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Reduction: 2-Methyl-2-[4-(4-aminophenoxy)phenyl]-1,3-dioxolane.
Oxidation: 2-Methyl-2-[4-(4-nitrosophenoxy)phenyl]-1,3-dioxolane.
Substitution: Various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-[4-(4-aminophenoxy)phenyl]-1,3-dioxolane
- 2-Methyl-2-[4-(4-nitrosophenoxy)phenyl]-1,3-dioxolane
- 2-Methyl-2-[4-(4-chlorophenoxy)phenyl]-1,3-dioxolane
Uniqueness
2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane is unique due to the presence of both a nitrophenoxy group and a dioxolane ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
143786-35-0 |
|---|---|
Molekularformel |
C16H15NO5 |
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
2-methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H15NO5/c1-16(20-10-11-21-16)12-2-6-14(7-3-12)22-15-8-4-13(5-9-15)17(18)19/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
XFDGOCXPLYIAOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCCO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
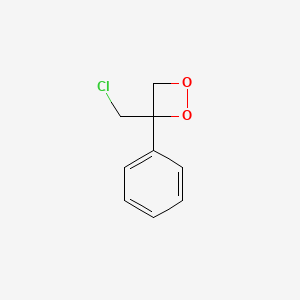



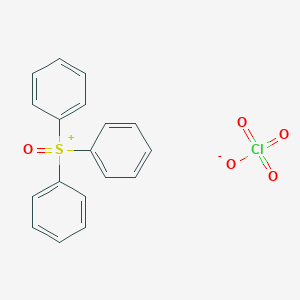

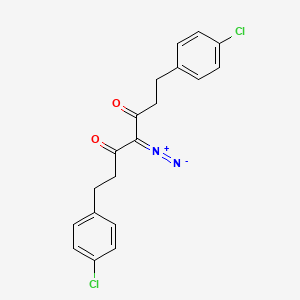
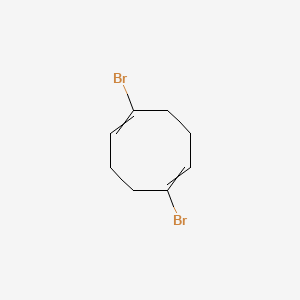
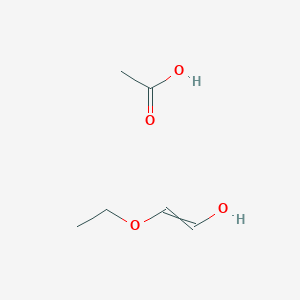

![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![2-Piperidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14285667.png)
